Isopropyl nitrite
Overview
Preparation Methods
Isopropyl nitrite can be synthesized through several methods:
Silver Nitrate-Alkyl Halide Reaction: This method involves the reaction of silver nitrate with an alkyl halide.
Nitration by Mixed Acids: This method uses a mixture of nitric acid and sulfuric acid to nitrate isopropanol.
Inert Adsorption Nitration: This method involves the nitration of isopropanol in the presence of an inert adsorbent.
Chemical Reactions Analysis
Isopropyl nitrite undergoes various chemical reactions:
Oxidation: It can be oxidized to produce nitric oxide and other nitrogen oxides.
Reduction: Reduction reactions can convert this compound back to isopropanol.
Substitution: It can react with nucleophiles to form different substituted products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents . The major products formed from these reactions are typically nitrogen oxides and substituted nitrites .
Scientific Research Applications
Isopropyl nitrite has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on biological systems, particularly its vasodilatory properties.
Medicine: It has been investigated for its potential use in treating conditions like angina.
Industry: It is used as a solvent and cleaning agent in various industrial applications.
Mechanism of Action
Isopropyl nitrite exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator . This leads to the relaxation of smooth muscles, particularly in blood vessels, resulting in lowered blood pressure and increased blood flow . The molecular targets involved include the nitric oxide signaling pathway and various enzymes that mediate vasodilation .
Comparison with Similar Compounds
Amyl Nitrite: Used medically to treat angina and as a recreational inhalant.
Butyl Nitrite: Another alkyl nitrite with similar uses and effects.
Ethyl Nitrite: Used in various chemical synthesis reactions.
Properties
IUPAC Name |
propan-2-yl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRDXYBATCVEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052191 | |
Record name | Isopropyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-42-4 | |
Record name | Isopropyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl nitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrous acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3Y2PS0ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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